![molecular formula C14H13FN6O2 B6533217 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(3-fluorophenyl)acetamide CAS No. 1058432-94-2](/img/structure/B6533217.png)
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(3-fluorophenyl)acetamide
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Description
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H13FN6O2 and its molecular weight is 316.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.10840184 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(3-fluorophenyl)acetamide is a derivative of the triazole and pyrimidine scaffolds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of triazole and pyrimidine derivatives is well-documented. They exhibit a range of pharmacological effects including:
- Antibacterial Activity : Many triazole derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Triazoles are widely used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes.
- Anticancer Activity : Some compounds within this class have demonstrated cytotoxic effects against various cancer cell lines.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival.
- Disruption of Nucleic Acid Synthesis : The compound may interfere with DNA/RNA synthesis in pathogens or cancer cells.
- Modulation of Cell Signaling Pathways : It could influence various signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
In a study investigating the antibacterial properties of triazole derivatives, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has indicated that related triazole compounds possess significant anticancer activities. For example:
This suggests that the compound may also exhibit similar cytotoxic effects on various cancer cell lines.
Case Study 1: Antibacterial Efficacy
A series of experiments were conducted to evaluate the antibacterial efficacy of triazole derivatives against multidrug-resistant strains. The compound showed promising results with effective inhibition observed in resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa, indicating its potential as a novel therapeutic agent .
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. This highlights its potential role in cancer therapy .
Data Summary Table
Properties
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6O2/c1-2-21-13-12(18-19-21)14(23)20(8-16-13)7-11(22)17-10-5-3-4-9(15)6-10/h3-6,8H,2,7H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOFDVGDSZCACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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